Cas no 4228-10-8 (5-Acetylindane)
5-Acetylindane Chemical and Physical Properties
Names and Identifiers
-
- indan-5-yl methyl ketone
- Acetylindane
- 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one
- 5-Acetylindan
- 5-Acetylindane
- 1-(2,3-dihydro-1H-5-indenyl)-1-ethanone
- 1-Indan-5-yl-aethanon
- 1-indan-5-yl-ethanone
- Indan-5-ylethan-1-one
- 1-(2,3-dihydro-1H-inden-5-yl)ethanone
- Ethanone,3-dihydro-1H-inden-5-yl)-
- NSC62537
- 5-Indanyl methyl ketone
- 1-indane-5-yl-ethanone
- 5-acetylindane, AldrichCPR
- NCIOpen2_000205
- HCMWPTFPUCPKQM-UHFFFAOYSA-N
- NSC33137
- SBB087453
- ZB017112
- 1-(2,
- 1-(2,3-Dihydro-1H-inden-6-yl)ethanone
- 1-(2,3-dihydro-1
- AKOS000346126
- SY048885
- NSC-33137
- 1-(2,3-dihydro-1h-inden-6-yl) ethanone
- Z90665628
- A936744
- SCHEMBL33121
- CS-0147719
- 4228-10-8
- DTXSID10962408
- MFCD00021246
- 1-(2,3-dihydro-1H-inden-5-yl)-ethanone
- EN300-10986
- NSC-62537
- WLZ3294
- 1-(5-Indanyl)ethanone
- AMY41394
- 5W-0337
- FT-0723129
- A2289
- DB-057838
-
- MDL: MFCD00021246
- Inchi: 1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3
- InChI Key: HCMWPTFPUCPKQM-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC2=C(C=1)CCC2
Computed Properties
- Exact Mass: 160.08900
- Monoisotopic Mass: 160.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: liquid
- Density: 1.1±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 85°C/0.5mmHg(lit.)
- Flash Point: 85-87°C/0.05mm
- Refractive Index: 1.5600-1.5640
- PSA: 17.07000
- LogP: 2.37790
- λmax: 258(EtOH)(lit.)
- Solubility: Uncertain
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
5-Acetylindane Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Acetylindane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151500-1g |
5-Acetylindane |
4228-10-8 | 95% | 1g |
¥84.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151500-5g |
5-Acetylindane |
4228-10-8 | 95% | 5g |
¥294.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151500-50g |
5-Acetylindane |
4228-10-8 | 95% | 50g |
¥1957.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151500-25g |
5-Acetylindane |
4228-10-8 | 95% | 25g |
¥1030.90 | 2023-09-04 | |
| Alichem | A079000452-5g |
1-(2,3-Dihydro-1H-inden-5-yl)ethanone |
4228-10-8 | 97% | 5g |
$247.86 | 2023-09-01 | |
| Alichem | A079000452-10g |
1-(2,3-Dihydro-1H-inden-5-yl)ethanone |
4228-10-8 | 97% | 10g |
$364.00 | 2023-09-01 | |
| Alichem | A079000452-100g |
1-(2,3-Dihydro-1H-inden-5-yl)ethanone |
4228-10-8 | 97% | 100g |
$842.70 | 2023-09-01 | |
| Apollo Scientific | OR30257-1g |
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one |
4228-10-8 | 98% | 1g |
£15.00 | 2025-02-19 | |
| TRC | A192353-50mg |
5-Acetylindane |
4228-10-8 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192353-100mg |
5-Acetylindane |
4228-10-8 | 100mg |
$ 65.00 | 2022-06-08 |
5-Acetylindane Suppliers
5-Acetylindane Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-Acetylindane
Latest Research Advances on 5-Acetylindane (CAS: 4228-10-8) in Chemical Biology and Pharmaceutical Applications
5-Acetylindane (CAS: 4228-10-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile scaffold for drug development, particularly in the context of neurodegenerative diseases and cancer therapeutics. This research brief synthesizes the latest findings on the synthesis, biological activity, and mechanistic insights of 5-Acetylindane, providing a comprehensive overview for professionals in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Acetylindane derivatives exhibit potent inhibitory effects on amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. The researchers utilized molecular docking simulations and in vitro assays to identify specific structural modifications that enhance binding affinity to amyloid-beta peptides while maintaining favorable pharmacokinetic properties. These findings open new avenues for developing 5-Acetylindane-based neuroprotective agents.
In oncology research, a team from the National Cancer Institute reported promising results with 5-Acetylindane analogs as selective kinase inhibitors. Their structure-activity relationship (SAR) analysis revealed that introduction of a sulfonamide group at the indane ring significantly improved target specificity against EGFR mutants while reducing off-target effects. The lead compound from this series showed nanomolar potency in cell-based assays and demonstrated favorable toxicity profiles in preclinical models.
Recent advancements in synthetic chemistry have addressed previous challenges in 5-Acetylindane production. A novel catalytic asymmetric synthesis method published in Angewandte Chemie (2024) achieved 98% enantiomeric excess using a chiral palladium catalyst system. This breakthrough enables large-scale production of optically pure 5-Acetylindane derivatives, crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.
Metabolic studies using advanced LC-MS techniques have provided new insights into the pharmacokinetic behavior of 5-Acetylindane derivatives. Research from the University of Cambridge identified cytochrome P450 2C19 as the primary metabolic enzyme, with genetic polymorphisms significantly affecting compound clearance rates. These findings have important implications for personalized medicine approaches using 5-Acetylindane-based therapeutics.
Emerging applications in chemical biology include the use of 5-Acetylindane as a photoaffinity labeling probe. A 2024 Nature Chemical Biology paper described its incorporation into activity-based protein profiling (ABPP) platforms, enabling target identification for poorly characterized bioactive compounds. The indane scaffold's stability under physiological conditions makes it particularly suitable for such chemical proteomics applications.
In conclusion, 5-Acetylindane (4228-10-8) continues to demonstrate remarkable versatility in pharmaceutical research and chemical biology. The compound's unique structural features, combined with recent synthetic and analytical advancements, position it as a valuable scaffold for developing novel therapeutic agents and research tools. Future research directions may focus on expanding its applications in targeted drug delivery systems and as a molecular scaffold for fragment-based drug discovery.
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